molecular formula C20H26N4O10 B1218257 5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate

5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate

Cat. No.: B1218257
M. Wt: 482.4 g/mol
InChI Key: HYJLIYABULAXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate is a complex organic compound with the molecular formula C20H26N4O10 It is known for its unique structure, which includes a quinazoline core substituted with three methoxy groups and a pentyl nitrate side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate typically involves multiple steps. The starting material is often a quinazoline derivative, which undergoes nitration to introduce the nitro group. This is followed by the introduction of the pentyl chain through a series of substitution reactions. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further react to form various derivatives.

    Substitution: The pentyl chain can be substituted with other functional groups, allowing for the synthesis of a wide range of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Various alkyl halides and nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Medicine: Preliminary studies suggest potential therapeutic applications, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can inhibit certain enzymes, while the nitrate group can release nitric oxide, leading to various physiological effects. The compound’s ability to modulate multiple pathways makes it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6,7,8-Trimethoxyquinazolin-4-yl)amino)butyl nitrate maleate
  • 6-((6,7,8-Trimethoxyquinazolin-4-yl)amino)hexyl nitrate maleate

Uniqueness

Compared to similar compounds, 5-((6,7,8-Trimethoxyquinazolin-4-yl)amino)pentyl nitrate maleate offers a unique balance of stability, reactivity, and biological activity. Its specific substitution pattern and chain length provide distinct advantages in terms of solubility and interaction with biological targets.

Properties

Molecular Formula

C20H26N4O10

Molecular Weight

482.4 g/mol

IUPAC Name

but-2-enedioic acid;5-[(6,7,8-trimethoxyquinazolin-4-yl)amino]pentyl nitrate

InChI

InChI=1S/C16H22N4O6.C4H4O4/c1-23-12-9-11-13(15(25-3)14(12)24-2)18-10-19-16(11)17-7-5-4-6-8-26-20(21)22;5-3(6)1-2-4(7)8/h9-10H,4-8H2,1-3H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)

InChI Key

HYJLIYABULAXFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)NCCCCCO[N+](=O)[O-])OC)OC.C(=CC(=O)O)C(=O)O

Synonyms

5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate
KT 1
KT-1

Origin of Product

United States

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